Purple Acid Phosphatase (PAP) Inhibition
In a study evaluating a series of phenyltriazole carboxylic acids as purple acid phosphatase (PAP) inhibitors, the 5-carboxylic acid regioisomer demonstrated a defined, quantifiable binding affinity. The compound exhibited an uncompetitive inhibition constant (Kiuc) of approximately 23 μM against the mammalian (pig) PAP enzyme [1]. This quantitative metric provides a benchmark for this specific regioisomer's activity in this enzyme system. While the study did not report a direct Kiuc value for the 4-carboxylic acid regioisomer, the binding mode was noted as uncompetitive for most compounds in the series, establishing a class-level context for the observed activity [1].
| Evidence Dimension | In vitro uncompetitive inhibition constant (Kiuc) against purple acid phosphatase (PAP) |
|---|---|
| Target Compound Data | ~23 μM |
| Comparator Or Baseline | Baseline: Uninhibited enzyme activity. (No Kiuc reported for 4-carboxylic acid regioisomer in this study) |
| Quantified Difference | ~23 μM reduction in effective substrate affinity (Kiuc) in the presence of inhibitor |
| Conditions | In vitro enzymatic assay using pig purple acid phosphatase; compound prepared via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction [1] |
Why This Matters
This Kiuc value is a critical, quantifiable parameter for medicinal chemists optimizing PAP inhibitors, allowing direct comparison with other lead compounds and establishing a baseline for structure-activity relationship (SAR) studies involving the 5-carboxylic acid regioisomer.
- [1] Hussein WM, Feder D, Schenk G, Guddat LW, McGeary RP. Synthesis and evaluation of novel purple acid phosphatase inhibitors. MedChemComm. 2019;10(1):61-71. View Source
